(E)-N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(isopentyloxy)benzylidene)hydrazinecarboxamide
Descripción
This compound belongs to the adamantane-based hydrazinecarboxamide family, characterized by a rigid adamantane core, a hydrazinecarboxamide linker, and a 4-(isopentyloxy)benzylidene substituent. Adamantane derivatives are renowned for their biological activities, including antiviral (e.g., influenza, HIV) and antimicrobial properties, attributed to their lipophilic nature and ability to penetrate cellular membranes .
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-16(2)7-8-28-21-5-3-17(4-6-21)15-24-26-22(27)25-23-12-18-9-19(13-23)11-20(10-18)14-23/h3-6,15-16,18-20H,7-14H2,1-2H3,(H2,25,26,27)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQHZABWNWUUFD-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Analogues
Hydrazinecarboxamide Derivatives
N′-(Adamantan-2-ylidene)benzohydrazide () Core Structure: Benzohydrazide with adamantane. Substituents: Benzoyl and adamantyl groups. Key Properties: Exhibits antiviral and antimicrobial activities. Crystal packing involves N–H⋯N hydrogen bonds and C–H⋯π interactions, enhancing stability . Synthesis Yield: 94% via condensation of benzohydrazide and 2-adamantanone in ethanol .
3-(Adamantan-1-yl)-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide ()
- Core Structure : Pyrazole-carbohydrazide with adamantane.
- Substituents : 4-Hydroxyphenyl.
- Key Properties : The hydroxyl group enables hydrogen bonding but reduces lipophilicity compared to the isopentyloxy group in the target compound .
Sulfonamide and Acetamide Derivatives
Sulfonamide Derivatives () Core Structure: Benzenesulfonamide with adamantane. Substituents: Chloro, methoxy, isopropyl, etc. Biological Activity: Act as selective cannabinoid receptor 2 (CB2) inverse agonists. The chloro and methoxy substituents modulate receptor affinity . Synthesis Yields: 70–92% via nucleophilic substitution reactions .
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives () Core Structure: Indole-oxoacetamide with adamantane. Substituents: Varied amines.
Comparative Analysis Table
| Compound Name | Core Structure | Substituents | Biological Activity | Synthesis Yield | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Hydrazinecarboxamide | 4-(Isopentyloxy)benzylidene | Not reported (analogues: antiviral, antimicrobial) | Unknown | High lipophilicity, enhanced bioavailability |
| N′-(Adamantan-2-ylidene)benzohydrazide | Benzohydrazide | Benzoyl, adamantyl | Antiviral, antimicrobial | 94% | Hydrogen bonding, stable crystal packing |
| Sulfonamide Derivatives (e.g., Compound 22) | Benzenesulfonamide | Chloro, methoxy, etc. | CB2 inverse agonism | 70–92% | High receptor affinity, substituent-dependent activity |
| 3-(Adamantan-1-yl)-pyrazole-carbohydrazide | Pyrazole-carbohydrazide | 4-Hydroxyphenyl | Not reported | Unknown | Polar, hydrogen-bonding capability |
Substituent Effects on Properties
- Hydrogen Bonding : Compounds with hydroxyl or nitro groups () exhibit stronger intermolecular interactions, impacting crystal packing and stability .
- Synthetic Accessibility : Sulfonamide derivatives () achieve higher yields (70–92%) than hydrazinecarboxamides, possibly due to milder reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
